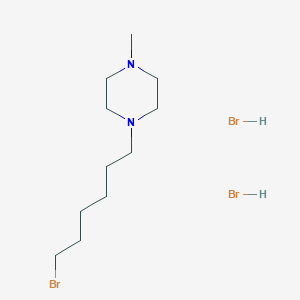

1-(6-Bromohexyl)-4-methylpiperazine Dihydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le dihydrobromure de 1-(6-bromohexyl)-4-méthylpipérazine est un composé chimique qui présente un cycle pipérazine substitué par une chaîne 6-bromohexyle et un groupe méthyle. Ce composé est souvent utilisé en synthèse organique et trouve des applications dans divers domaines, notamment la chimie médicinale et la science des matériaux.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du dihydrobromure de 1-(6-bromohexyl)-4-méthylpipérazine implique généralement l'alkylation de la 4-méthylpipérazine avec le bromure de 6-bromohexyle. La réaction est généralement effectuée dans un solvant organique tel que l'acétonitrile ou le dichlorométhane, sous reflux. Le produit est ensuite purifié par recristallisation ou chromatographie sur colonne.

Méthodes de production industrielle

À l'échelle industrielle, la production du dihydrobromure de 1-(6-bromohexyl)-4-méthylpipérazine peut impliquer des réacteurs à écoulement continu pour garantir une qualité et un rendement constants. L'utilisation de systèmes automatisés pour la surveillance et le contrôle des paramètres de réaction tels que la température, la pression et les concentrations de réactifs est courante pour optimiser le processus de production.

Analyse Des Réactions Chimiques

Types de réactions

Le dihydrobromure de 1-(6-bromohexyl)-4-méthylpipérazine subit divers types de réactions chimiques, notamment :

Substitution nucléophile : l'atome de brome dans la chaîne 6-bromohexyle peut être remplacé par d'autres nucléophiles tels que des amines, des thiols ou des alcoolates.

Oxydation : le composé peut être oxydé pour introduire des groupes fonctionnels tels que des groupes hydroxyle ou carbonyle.

Réduction : les réactions de réduction peuvent être utilisées pour modifier le cycle pipérazine ou la chaîne alkyle.

Réactifs et conditions courants

Substitution nucléophile : les réactifs courants comprennent l'azoture de sodium, le thiocyanate de potassium et le méthylate de sodium. Les réactions sont généralement effectuées dans des solvants aprotiques polaires comme le DMF ou le DMSO.

Oxydation : des réactifs tels que le permanganate de potassium ou le trioxyde de chrome sont utilisés en conditions acides ou basiques.

Réduction : les réactions d'hydrogénation utilisant des catalyseurs comme le palladium sur charbon (Pd/C) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont courantes.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile avec l'azoture de sodium donnerait du 1-(6-azidohexyl)-4-méthylpipérazine, tandis que l'oxydation avec le permanganate de potassium pourrait produire du 1-(6-hydroxyhexyl)-4-méthylpipérazine.

Applications de la recherche scientifique

Le dihydrobromure de 1-(6-bromohexyl)-4-méthylpipérazine a un large éventail d'applications dans la recherche scientifique :

Chimie : il est utilisé comme intermédiaire dans la synthèse de molécules plus complexes, y compris des produits pharmaceutiques et des produits agrochimiques.

Biologie : le composé peut être utilisé pour modifier des biomolécules, telles que des protéines et des acides nucléiques, afin d'étudier leurs fonctions et leurs interactions.

Industrie : le composé est utilisé dans la production de produits chimiques et de matériaux de spécialité, y compris des polymères et des tensioactifs.

Mécanisme d'action

Le mécanisme d'action du dihydrobromure de 1-(6-bromohexyl)-4-méthylpipérazine implique sa capacité à interagir avec diverses cibles moléculaires. L'atome de brome dans la chaîne 6-bromohexyle peut former des liaisons covalentes avec des sites nucléophiles dans les biomolécules, conduisant à des modifications qui affectent leur activité. Le cycle pipérazine peut également interagir avec des récepteurs ou des enzymes, modulant leurs fonctions par des interactions de liaison.

Applications De Recherche Scientifique

1-(6-Bromohexyl)-4-methylpiperazine Dihydrobromide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mécanisme D'action

The mechanism of action of 1-(6-Bromohexyl)-4-methylpiperazine Dihydrobromide involves its ability to interact with various molecular targets. The bromine atom in the 6-bromohexyl chain can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that affect their activity. The piperazine ring can also interact with receptors or enzymes, modulating their functions through binding interactions.

Comparaison Avec Des Composés Similaires

Le dihydrobromure de 1-(6-bromohexyl)-4-méthylpipérazine peut être comparé à d'autres composés similaires, tels que :

1-(6-chlorohexyl)-4-méthylpipérazine : structure similaire mais avec un atome de chlore au lieu du brome, conduisant à une réactivité et des applications différentes.

1-(6-bromohexyl)pipérazine : il n'y a pas de groupe méthyle sur le cycle pipérazine, ce qui peut affecter ses propriétés de liaison et sa réactivité.

1-(6-bromohexyl)-4-éthylpipérazine : contient un groupe éthyle au lieu d'un groupe méthyle, ce qui peut influer sur ses propriétés chimiques et biologiques.

Le caractère unique du dihydrobromure de 1-(6-bromohexyl)-4-méthylpipérazine réside dans son motif de substitution spécifique, qui offre un équilibre entre réactivité et stabilité, ce qui le rend adapté à un large éventail d'applications.

Propriétés

Formule moléculaire |

C11H25Br3N2 |

|---|---|

Poids moléculaire |

425.04 g/mol |

Nom IUPAC |

1-(6-bromohexyl)-4-methylpiperazine;dihydrobromide |

InChI |

InChI=1S/C11H23BrN2.2BrH/c1-13-8-10-14(11-9-13)7-5-3-2-4-6-12;;/h2-11H2,1H3;2*1H |

Clé InChI |

SWIHTAMZXIZPFH-UHFFFAOYSA-N |

SMILES canonique |

CN1CCN(CC1)CCCCCCBr.Br.Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.